molecular formula C14H12ClNO2 B8042225 5-Azatetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7,13-tetraene-3,10-dione;hydrochloride

5-Azatetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7,13-tetraene-3,10-dione;hydrochloride

Cat. No.: B8042225
M. Wt: 261.70 g/mol
InChI Key: DDWSETCFOYDSOE-UHFFFAOYSA-N
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Description

The compound with the identifier “5-Azatetracyclo[102102,11This chemical compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(4-pyridyl)heptane typically involves the reaction of 4-pyridylmagnesium bromide with 1,7-dibromoheptane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 1,7-Bis(4-pyridyl)heptane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process is also scaled up, often involving multiple stages of distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-pyridyl)heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridyl rings.

    Reduction: Reduced forms of the pyridyl rings.

    Substitution: Substituted pyridyl derivatives.

Scientific Research Applications

1,7-Bis(4-pyridyl)heptane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical compounds

Mechanism of Action

The mechanism of action of 1,7-Bis(4-pyridyl)heptane involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can modulate enzyme activities, disrupt cellular processes, and induce biological effects such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-pyridyl)butane
  • 1,6-Bis(4-pyridyl)hexane
  • 1,8-Bis(4-pyridyl)octane

Uniqueness

1,7-Bis(4-pyridyl)heptane is unique due to its specific chain length and the positioning of the pyridyl rings. This unique structure allows it to form distinct metal complexes and exhibit specific biological activities that are not observed in its analogs .

Properties

IUPAC Name

5-azatetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7,13-tetraene-3,10-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2.ClH/c16-13-9-2-1-5-15-12(9)14(17)11-8-4-3-7(6-8)10(11)13;/h1-5,7-8,10-11H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWSETCFOYDSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C4=C(C3=O)N=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C=CC1C3C2C(=O)C4=C(C3=O)N=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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